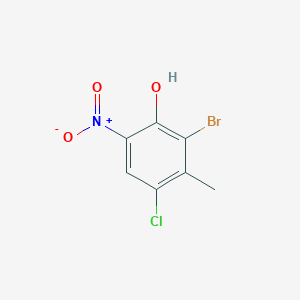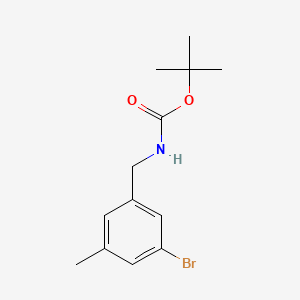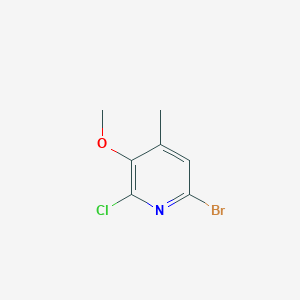![molecular formula C7H4N2O2S B1446402 Thiazolo[4,5-b]pyridine-2-carboxylic acid CAS No. 875573-42-5](/img/structure/B1446402.png)
Thiazolo[4,5-b]pyridine-2-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
Thiazolo[4,5-b]pyridine derivatives can be synthesized via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .Chemical Reactions Analysis
Thiazolo[4,5-b]pyridine derivatives have been obtained via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .Physical And Chemical Properties Analysis
There is limited information available about the physical and chemical properties of Thiazolo[4,5-b]pyridine-2-carboxylic acid .Applications De Recherche Scientifique
Synthesis and Properties
Thiazolo[4,5-b]pyridine-2-carboxylic acid derivatives are synthesized through various methods, including annelation of the thiazolidine or thiazole cycle to the pyridine ring and the use of pyridine derivatives as starting materials. These compounds exhibit diverse biological effects, such as analgesic, anti-inflammatory, antimicrobial, antioxidant, and antifungal activities. Their inhibitory action on integrally linked kinase can eliminate hyperproliferative disorders. Additionally, they show antidiabetic, antibacterial, anti-tuberculosis actions, and a positive effect in the treatment of sexual dysfunction. Thiazolopyridine derivatives with α-amino phosphonate residue exhibit significant anticancer effects (Chaban, 2015).
Biological Significance of Pyrimidine Appended Optical Sensors
Pyrimidine derivatives, closely related to thiazolopyridines, are utilized as sensing materials and have various biological and medicinal applications. They can form both coordination and hydrogen bonds, making them suitable for use as sensing probes. These compounds have been extensively used from 2005 to 2020, highlighting their importance in biological applications (Jindal & Kaur, 2021).
Antioxidant and Anti-inflammatory Agents
Benzofused thiazole derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These compounds, through in vitro screening, demonstrated potential antioxidant activity against various reactive species and distinct anti-inflammatory activity compared to standard references. The study indicates that benzofused thiazole derivatives could serve as a template for the development of new anti-inflammatory agents and antioxidants (Raut et al., 2020).
Synthesis of Pyrimido[4,5-b]Quinolines
The synthesis of pyrimido[4,5-b]quinolines, closely related to thiazolopyridines, starting from 1,3-diaryl barbituric acid and anthranilic acid, has been described. These compounds have confirmed structures through spectral and analytical data, contributing to the understanding of thiazolopyridine derivatives' chemical properties and potential biological activities (Nandha Kumar et al., 2001).
Optoelectronic Materials
Research on quinazoline and pyrimidine derivatives, which share structural similarities with thiazolopyridines, for electronic devices, luminescent elements, and photoelectric conversion elements, has been extensive. These derivatives, when incorporated into π-extended conjugated systems, have shown great value for creating novel optoelectronic materials. This indicates a potential application area for thiazolopyridine-2-carboxylic acid derivatives in developing new materials for optoelectronic applications (Lipunova et al., 2018).
Safety And Hazards
Propriétés
IUPAC Name |
[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)6-9-5-4(12-6)2-1-3-8-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFPMRFDZVYKNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiazolo[4,5-b]pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1446322.png)






![[3-(1-Phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B1446331.png)
![Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester](/img/structure/B1446335.png)
![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)


